Disodium 7-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate
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Overview
Description
Disodium 7-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is an organic compound known for its vibrant deep red color in solution. It is soluble in water and forms stable solutions. This compound is primarily used as a dye in the dyeing industry and as a protein stain in biochemical research .
Preparation Methods
The preparation of Disodium 7-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate typically involves azo coupling reactions. The synthetic route generally includes the following steps:
Diazotization: Aniline is reacted with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a sulfonated aromatic compound to form the azo dye.
Final Coupling: The intermediate product is further coupled with another aromatic compound to achieve the final product.
Chemical Reactions Analysis
Disodium 7-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a dye in various chemical processes.
Biology: Employed as a protein stain in biochemical research.
Medicine: Utilized in diagnostic procedures involving staining techniques.
Industry: Applied in the dyeing industry for coloring textiles and other materials.
Mechanism of Action
The mechanism of action of Disodium 7-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate involves its ability to bind to specific molecular targets. The azo groups in the compound interact with proteins and other biomolecules, leading to staining and visualization under specific conditions .
Comparison with Similar Compounds
Disodium 7-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is unique due to its specific structure and properties. Similar compounds include:
- Disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate
- Disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulfonic acid sodium salt
These compounds share similar azo structures but differ in their specific functional groups and applications .
Properties
CAS No. |
85959-24-6 |
---|---|
Molecular Formula |
C28H18N6Na2O9S2 |
Molecular Weight |
692.6 g/mol |
IUPAC Name |
disodium;7-[[2,4-dihydroxy-5-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C28H20N6O9S2.2Na/c35-26-13-22(45(41,42)43)12-16-11-20(7-10-23(16)26)32-34-25-14-24(27(36)15-28(25)37)33-31-18-3-1-17(2-4-18)29-30-19-5-8-21(9-6-19)44(38,39)40;;/h1-15,35-37H,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI Key |
LBJBLMVXDSVDBJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3O)O)N=NC4=CC5=CC(=CC(=C5C=C4)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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